2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is a complex organic compound characterized by its unique molecular structure and properties. It belongs to a class of compounds that are utilized in various scientific applications, particularly in medicinal chemistry and materials science. The compound features a bromo substituent and difluorobenzene moiety, indicating potential reactivity and functionalization opportunities.
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is classified as an organic halide due to the presence of bromine and fluorine atoms. It also falls under the category of aromatic compounds, given its difluorobenzene backbone.
The synthesis of 2-(4-(benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene typically involves several steps:
The synthesis may utilize reagents such as sodium hydride for deprotonation and various alkyl halides for substitution reactions. Reaction conditions like temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-(4-(benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene can be represented using various notations:
C(C1=CC=C(C(=C1F)Br)OCC2CCCCC2)OCC
InChI=1S/C15H16BrF2O2/c16-12-7-8-14(15(17)18)13(12)19-9-10-20-11-6-5-4-3/h7-10H,3-6,11H2,1-2H3
The compound has a molecular formula of . Its molecular weight is approximately 357.19 g/mol.
The compound may undergo several chemical reactions typical for aromatic compounds:
Reactions can be carried out under acidic or basic conditions depending on the desired transformation. Catalysts may also be employed to enhance reaction rates.
The mechanism of action for this compound primarily relates to its interactions with biological targets or its role in synthetic pathways:
Quantitative data on binding affinities or reaction rates would typically be derived from experimental studies or computational modeling.
Relevant data from suppliers indicate that this compound has a density of approximately 1.707 g/mL at 25 °C .
Scientific uses of 2-(4-(benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene include:
This compound exemplifies the intersection of synthetic organic chemistry and practical applications in various scientific fields, highlighting its significance in ongoing research and development efforts.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3